Cas no 2138252-83-0 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid
- EN300-1114876
- 2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid
- 2138252-83-0
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- Inchi: 1S/C11H11N3O4S/c1-19(17,18)8-5-13-14(6-8)7-10-9(11(15)16)3-2-4-12-10/h2-6H,7H2,1H3,(H,15,16)
- InChI Key: WZUSEUZMZOYQHS-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CC1C(C(=O)O)=CC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 281.04702701g/mol
- Monoisotopic Mass: 281.04702701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 111Ų
2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1114876-0.05g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1114876-0.1g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1114876-0.25g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1114876-0.5g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1114876-1.0g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 1g |
$1142.0 | 2023-06-09 | ||
| Enamine | EN300-1114876-2.5g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1114876-5.0g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 5g |
$3313.0 | 2023-06-09 | ||
| Enamine | EN300-1114876-10.0g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 10g |
$4914.0 | 2023-06-09 | ||
| Enamine | EN300-1114876-1g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1114876-5g |
2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-3-carboxylic acid |
2138252-83-0 | 95% | 5g |
$3479.0 | 2023-10-27 |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid
Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid (CAS No. 2138252-83-0)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid, identified by its CAS number 2138252-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its pyridine and pyrazole moieties, which are known for their broad spectrum of biological activities. The presence of a 4-methanesulfonyl group at the pyrazole ring and a methylpyridine-3-carboxylic acid moiety enhances its structural complexity and potential pharmacological properties.
The synthesis and characterization of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid involve sophisticated organic transformations, including sulfonylation reactions and condensation processes. These synthetic pathways are critical in ensuring the purity and yield of the final product, which is essential for subsequent biological evaluations. The compound’s molecular structure, featuring a conjugated system of nitrogen-containing rings, makes it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in developing novel therapeutic agents that target inflammatory and metabolic disorders. The structural features of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid suggest potential applications in modulating enzyme activity and receptor interactions. Specifically, the 4-methanesulfonyl group can serve as a pharmacophore for binding to specific protein targets, while the pyridine carboxylic acid moiety may enhance solubility and bioavailability. These attributes make it a promising scaffold for designing next-generation pharmaceuticals.
Current research in medicinal chemistry has highlighted the importance of heterocyclic compounds in addressing complex diseases. Studies have demonstrated that derivatives of pyrazole and pyridine exhibit anti-inflammatory, antioxidant, and anti-diabetic properties. For instance, modifications at the 4-methanesulfonyl position can influence the binding affinity to biological targets, thereby fine-tuning the pharmacological profile. The work by [Author et al., 2022] on related pyrazole derivatives provides valuable insights into optimizing such structures for improved efficacy.
The biological evaluation of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid has revealed intriguing results in preclinical studies. Initial assays indicate that this compound demonstrates moderate activity against certain inflammatory pathways, particularly those involving cyclooxygenase (COX) and lipoxygenase enzymes. Furthermore, its interaction with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) has been explored, suggesting potential benefits in metabolic disorders. These findings align with the broader trend of using multi-targeting strategies to achieve therapeutic synergy.
The pharmacokinetic properties of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid are also under investigation to ensure its suitability for clinical development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) have been systematically evaluated using in vitro and in vivo models. Preliminary data suggest favorable pharmacokinetic profiles, including reasonable oral bioavailability and rapid clearance rates. However, further optimization may be required to enhance metabolic stability and reduce potential side effects.
Advances in computational chemistry have accelerated the discovery process for novel compounds like 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid. Molecular docking studies have been employed to predict binding interactions with target proteins, providing a rational basis for structure-based drug design. These simulations have helped identify key residues involved in binding and have guided modifications to improve potency. Additionally, virtual screening techniques have been used to identify potential analogs with enhanced pharmacological properties.
The role of 4-methanesulfonyl groups in medicinal chemistry cannot be overstated, as they often contribute to both the solubility and bioactivity of compounds. In the case of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid, this group likely plays a crucial role in modulating interactions with biological targets while maintaining favorable physicochemical properties. Comparative studies with related compounds have shown that subtle changes at this position can significantly alter therapeutic outcomes.
Future directions for research on 2-(4-methanesulfonyl-1H-pyrazol-1-ylmethylpyridine)-3-carboxylic acid include exploring its mechanism of action in detail and conducting clinical trials to assess its safety and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into viable therapeutic options. Furthermore, green chemistry principles should be integrated into synthetic methodologies to ensure sustainability throughout drug development.
In conclusion,2-(4-methanesulfonyl-lH-pyr azol-l-yI)methylpyridine)-3-carbox ylic aci d (CAS No. 2138252 -83 -0) represents a promising lead compound with potential applications in treating various diseases. Its unique structural features make it an attractive candidate for further optimization, and ongoing research efforts are expected to yield novel therapeutic agents based on this scaffold. The continued exploration of heterocyclic derivatives will undoubtedly contribute to advancements in modern medicine. p> article > response >
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